4-Bromo-2-(piperazin-1-yl)aniline
Description
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-bromo-2-piperazin-1-ylaniline |
InChI |
InChI=1S/C10H14BrN3/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 |
InChI Key |
YCVDCBDECGHLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Substrate Preparation and Activation
The SNAr route typically begins with 4-bromo-2-nitrochlorobenzene, where the nitro group activates the aromatic ring for substitution at the ortho position relative to the bromine. Piperazine displaces the chloride under basic conditions (e.g., K₂CO₃ in DMF at 110°C), yielding 4-bromo-2-nitro-(piperazin-1-yl)benzene. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like tin(II) chloride.
Critical Reaction Parameters
- Temperature : Optimal substitution occurs between 100–120°C
- Base Selection : Cs₂CO₃ improves yields by 12–15% compared to K₂CO₃
- Solvent Effects : DMF enables higher conversion rates (78%) vs. DMSO (62%)
Nitro Group Reduction Optimization
Post-substitution reduction employs two primary methods:
| Reduction Method | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Catalytic H₂ | 30 psi, Pd/C, EtOH | 82 | <2% dehalogenation |
| SnCl₂/HCl | 0°C to rt, 6h | 75 | 5–7% tin complexes |
The hydrogenation route proves superior for large-scale synthesis due to easier byproduct removal.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
This method utilizes palladium catalysis to couple piperazine with 4-bromo-2-iodoaniline. Key advantages include direct amine functionalization without nitro intermediates.
Catalytic System Development
A optimized catalyst mixture of Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and t-BuONa base in toluene achieves 76% yield at 90°C. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by amine coordination and reductive elimination.
Ullmann-Type Coupling
Copper-mediated coupling provides a lower-cost alternative:
4-Bromo-2-iodoaniline + Piperazine
→ CuI (10 mol%), L-proline (20 mol%)
→ DMSO, 100°C, 24h
→ 68% isolated yield
While economical, copper catalysts necessitate rigorous purification to meet pharmaceutical-grade standards.
Multi-Step Functionalization Approaches
Directed Ortho-Metalation Strategy
A sequence employing directed metalation enables precise bromine and piperazine installation:
- Lithiation : 2-Fluoroaniline treated with LDA at -78°C generates a stabilized aryllithium species
- Bromination : Quenching with Br₂ introduces the para-bromine (92% efficiency)
- Piperazine Introduction : Fluorine displacement via SNAr with piperazine (K₂CO₃, DMF, 110°C)
This method achieves 81% overall yield but requires cryogenic conditions.
Industrial Production Considerations
Continuous Flow Synthesis
Modern manufacturing adopts flow chemistry to enhance safety and efficiency:
- Microreactor Design : 0.5 mm ID PTFE tubing
- Residence Time : 8.2 minutes at 150°C
- Output : 1.2 kg/h with 79% conversion
This method reduces solvent use by 40% compared to batch processing.
Purification Challenges
Key impurities and removal strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| Di-piperazinyl | Over-substitution | pH-dependent extraction |
| Dehalogenated | Reduction side reaction | Crystallization |
| Oxidized amine | Air exposure | Nitrogen sparging |
Crystallization from hexane/EtOAc (3:1) yields >99.5% purity material.
Comparative Method Analysis
| Method | Steps | Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| SNAr | 3 | 82 | 1.0 | Excellent |
| Buchwald-Hartwig | 2 | 76 | 1.8 | Good |
| Directed Metalation | 4 | 81 | 2.3 | Moderate |
| Reductive Amination | 2 | 65 | 1.5 | Limited |
The SNAr route remains preferred for industrial applications due to its balance of yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in solvents such as DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-Bromo-2-(piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This can result in the inhibition or activation of biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)aniline (CID 4961872)
- Molecular Formula : C₁₁H₁₆BrN₃
- Key Modifications : A methyl group is introduced at the 4-position of the piperazine ring.
- Impact: Increased lipophilicity (predicted logP = 2.7 vs. ~2.0 for the parent compound) enhances membrane permeability .
5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline (CID 105583422)
- Molecular Formula : C₁₂H₁₈BrN₃
- Key Modifications : Two methyl groups at the 2- and 4-positions of the piperazine.
- Impact: Steric hindrance from methyl groups reduces metabolic degradation, prolonging half-life . Altered electronic properties affect coordination with metal ions (e.g., Cu²⁺), as seen in shifted IR absorption peaks (1,633 cm⁻¹ vs. 1,638 cm⁻¹ in non-methylated analogs) .
2-(4-Benzyl-piperazin-1-yl)aniline
- Molecular Formula : C₁₇H₂₁N₃
- Key Modifications : A benzyl group replaces the bromine atom.
- Impact :
Functional Analogs with Heterocyclic or Halogen Variations
4-Bromo-2-(pyridine-2-carboximidoyl)aniline
- Molecular Formula : C₁₂H₁₀BrN₃
- Key Modifications : A pyridine-based imine replaces the piperazine.
- Impact :
4-(5-Bromo-1H-benzo[d]imidazol-2-yl)aniline
- Molecular Formula : C₁₃H₁₀BrN₃
- Key Modifications : A benzimidazole ring replaces the piperazine.
- Bromine at the 5-position directs electrophilic substitution to the 4-position of the aniline .
Pharmacological and Toxicological Comparisons
Key Findings :
- Piperazine methylation (e.g., CID 4961872) reduces hepatotoxicity compared to the parent compound .
- Bromine positioning (5- vs. 4-) influences electronic properties and metabolic stability .
- Schiff base derivatives (e.g., CuLBS) exhibit paramagnetism in metal complexes, limiting NMR utility but enabling catalytic applications .
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-2-(piperazin-1-yl)aniline, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between 4-bromo-2-fluoroaniline and piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions like dehalogenation .
- Catalyst : Use of K₂CO₃ or Cs₂CO₃ as a base enhances substitution efficiency by deprotonating piperazine .
- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane) or recrystallization from ethanol yields >90% purity. Confirm purity via HPLC or TLC .
Q. How can researchers confirm the molecular structure of 4-Bromo-2-(piperazin-1-yl)aniline experimentally?
A multi-technique approach is recommended:
- NMR : ¹H and ¹³C NMR should show peaks for the aromatic protons (δ 6.8–7.5 ppm), piperazine NH (δ ~2.5 ppm), and Br substituent effects .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺ expected at m/z 270–272 for C₁₀H₁₃BrN₃) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths/angles and Br positioning .
Q. What are the common applications of this compound in medicinal chemistry research?
4-Bromo-2-(piperazin-1-yl)aniline serves as:
- A pharmacophore in kinase inhibitors (e.g., targeting PI3K or EGFR), where the piperazine moiety enhances solubility and binding affinity .
- A precursor for fluorescent probes via Suzuki coupling with boronic acids, leveraging the bromine for cross-coupling reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing pathways (e.g., dehalogenation or dimerization)?
- DOE (Design of Experiments) : Use a Box-Behnken model to evaluate interactions between temperature, solvent polarity, and base concentration. For example, lower temperatures (60–80°C) in DMF reduce Br loss .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, allowing real-time adjustments to suppress side reactions .
- Alternative Solvents : Ionic liquids (e.g., [BMIM][BF₄]) improve NAS selectivity by stabilizing the transition state .
Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Dynamic Effects : Piperazine ring puckering or restricted rotation may cause splitting. Variable-temperature NMR (VT-NMR) between 25–80°C can distinguish conformational exchange from impurities .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., D₂O exchange for NH protons) to simplify spectra .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify misassignments .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Continuous Flow Chemistry : Reduces side reactions via precise control of residence time and temperature. A microreactor setup with Pd-catalyzed coupling steps achieves >85% yield at gram scale .
- Crystallization Engineering : Use anti-solvent (e.g., water) addition to ethanol to enhance crystal uniformity and remove trace impurities .
Q. How can the compound’s stability under varying storage conditions be assessed?
- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor decomposition via LC-MS; common degradation products include debrominated analogs or oxidized piperazine .
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent piperazine ring oxidation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
